Sanguinarine

Catalog No.
S561681
CAS No.
2447-54-3
M.F
C20H14NO4+
M. Wt
332.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sanguinarine

CAS Number

2447-54-3

Product Name

Sanguinarine

IUPAC Name

24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene

Molecular Formula

C20H14NO4+

Molecular Weight

332.3 g/mol

InChI

InChI=1S/C20H14NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-8H,9-10H2,1H3/q+1

InChI Key

INVGWHRKADIJHF-UHFFFAOYSA-N

Synonyms

pseudo-chelerythrine, pseudochelerythrine, sanguinarin, sanguinarine, sanguinarine chloride, sanguinarine hydroxide, sanguinarine nitrate, sanguinarine sulfate (1:1), sanguinarine sulfate (2:1), sanguiritrin, sangvinarin, Veadent, Viadent

Canonical SMILES

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6

Antitumor Effects

Sanguinarine has demonstrated promising antitumor effects in various pre-clinical studies. It exhibits cytotoxic activity, meaning it can kill or damage cancer cells. Studies have shown it can:

  • Inhibit the proliferation of various cancer cell lines, including lung, colon, and breast cancer .
  • Induce apoptosis (programmed cell death) in cancer cells through various mechanisms .
  • Suppress tumor angiogenesis (the formation of new blood vessels that feed tumors) .

Sanguinarine is a polycyclic quaternary alkaloid classified within the benzophenanthridine alkaloids. It is primarily extracted from several plant species, including Sanguinaria canadensis (bloodroot), Argemone mexicana (Mexican prickly poppy), Chelidonium majus, and Macleaya cordata. The chemical formula of sanguinarine is C20H14NO4C_{20}H_{14}NO_{4} with a molar mass of approximately 332.34 g/mol . This compound exhibits a complex structure characterized by multiple fused rings, which contribute to its diverse biological activities.

Sanguinarine exhibits diverse mechanisms of action depending on the cellular context. One key mechanism involves its interaction with Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion balance. Sanguinarine disrupts this pump function, leading to cell death in some cases []. Additionally, it can interact with DNA and RNA, potentially influencing gene expression []. Research into its specific mechanisms in various disease models is ongoing.

Sanguinarine undergoes various chemical transformations, particularly in different pH environments. It exists in two primary forms: the iminium form and the alkanolamine form, which can interconvert through nucleophilic attack on the C6 carbon atom. The iminium form emits fluorescence at 580 nm, while the alkanolamine form emits at 420 nm. This conversion is influenced by the medium's pH and ionic strength, affecting its solubility and interaction with other compounds .

Sanguinarine is renowned for its wide range of biological activities, including:

  • Antimicrobial: Effective against various bacterial and fungal strains.
  • Antitumor and Anticancer: Exhibits cytotoxic effects on cancer cells, although its use in clinical settings is controversial due to potential toxicity.
  • Anti-inflammatory: Demonstrates properties that may reduce inflammation.
  • Escharotic Effects: Can cause necrosis of tissues, leading to its classification as an escharotic agent .

Despite these activities, sanguinarine's toxicity raises concerns about its safety for therapeutic use, particularly when applied topically or ingested.

Sanguinarine can be synthesized through several methods:

  • Biosynthesis in Plants: Initiated from 4-hydroxyphenyl-acetaldehyde and dopamine, leading to the formation of norcoclaurine followed by several methylation and hydroxylation steps .
  • Chemical Synthesis: Various synthetic routes have been explored, including nucleophilic addition reactions involving dihydrosanguinarine as a precursor. For example, one method involves reacting dihydrosanguinarine with cupric chloride in fatty alcohols under controlled conditions to yield sanguinarine alcoholates .

Sanguinarine finds applications in multiple fields:

  • Pharmaceuticals: Investigated for its potential use as an antimicrobial and anticancer agent.
  • Agriculture: Used as a natural pesticide due to its toxicity towards pests while being less harmful to plants.
  • Cosmetics: Incorporated into formulations for its antimicrobial properties .

Research indicates that sanguinarine interacts with various biological molecules, including:

  • Nucleic Acids: It intercalates into DNA, potentially disrupting cellular processes.
  • Enzymes: Sanguinarine inhibits certain enzymes like Na+/K+-ATPase, contributing to its cytotoxic effects .
  • Receptors and Transport Proteins: Its binding affinity may be influenced by ionic strength and the presence of other bioactive compounds .

These interactions are critical for understanding both its therapeutic potential and toxicological risks.

Sanguinarine shares structural similarities with several other alkaloids. Here are some notable comparisons:

Compound NameStructure TypeKey ActivitiesUnique Features
DihydrosanguinarineBenzophenanthridineLess toxic than sanguinarineIntermediate in sanguinarine biosynthesis
BerberineIsoquinoline alkaloidAntimicrobial, anti-inflammatoryDistinctive yellow color; used in traditional medicine
ChelidonineBenzophenanthridineAntimicrobialSimilar structure but different pharmacological profile
MorphinePhenanthrene alkaloidAnalgesicStronger analgesic effects; widely used in pain management

Sanguinarine's unique combination of structural complexity and biological activity differentiates it from these compounds, particularly regarding its potent cytotoxic properties and escharotic effects .

Sanguinarine is a benzophenanthridine alkaloid belonging to the benzylisoquinoline family of natural products [1] [2]. The compound possesses the molecular formula C₂₀H₁₄NO₄⁺, representing its cationic iminium form, with a molecular weight of 332.335 grams per mole [1] [3]. The exact mass has been determined to be 332.091734 daltons, while the monoisotopic mass is 332.091736 daltons [1] [7]. The Chemical Abstracts Service registry number for sanguinarine is 2447-54-3 [1] [4].

The systematic International Union of Pure and Applied Chemistry name for sanguinarine is 13-methyl [1] [3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium [1] [3]. This nomenclature reflects the complex polycyclic aromatic structure characteristic of benzophenanthridine alkaloids. The compound is also known by several alternative names including pseudochelerythrine and gamma-chelerythrine [1] [4].

PropertyValue
Molecular FormulaC₂₀H₁₄NO₄⁺
Molecular Weight (g/mol)332.335
Exact Mass (g/mol)332.091734
Monoisotopic Mass (g/mol)332.091736
CAS Registry Number2447-54-3
IUPAC Name13-methyl [1] [3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium

The stereochemical configuration of sanguinarine has been extensively studied through nuclear magnetic resonance spectroscopy, quantum chemical calculations, and X-ray crystallographic analysis [5]. The molecule exhibits a planar aromatic framework with two methylenedioxy groups at positions that create a rigid, fused ring system [5] [8]. Computational conformational analysis has revealed that the benzophenanthridine scaffold maintains a high degree of planarity, which is crucial for its biological interactions [5] [10].

The three-dimensional structure features a tetracyclic system where the phenanthrene core is fused with two dioxole rings [1] [5]. The methylenedioxy substituents contribute to the overall rigidity of the molecular framework and influence the electronic properties of the aromatic system [8] [10]. These structural features are characteristic of the benzophenanthridine class and distinguish sanguinarine from other isoquinoline alkaloids [2] [24].

Quaternary Ammonium Characteristics and Redox Behavior

Sanguinarine functions as a quaternary ammonium salt, which fundamentally governs its chemical reactivity and biological properties [1] [9]. The quaternary nitrogen atom bears a permanent positive charge, making the molecule a cation under normal conditions [9] [10]. This cationic nature is responsible for many of the compound's distinctive physicochemical characteristics and its ability to interact with negatively charged biomolecules [9] [18].

The most significant aspect of sanguinarine's chemistry is its pH-dependent equilibrium between two distinct structural forms [16] [20]. At acidic pH values below 7.4, sanguinarine exists predominantly in its iminium form, characterized by a positively charged nitrogen center [16] [18]. Under alkaline conditions with pH values above 8.0, the compound undergoes nucleophilic addition of hydroxide ions to form the neutral alkanolamine form, also known as the pseudobase [16] [18].

The equilibrium between these forms can be described by the equation: Sanguinarine⁺ + OH⁻ ⇌ Sanguinarine-OH [16]. The pKa value for this equilibrium has been determined to be approximately 8.06, indicating that both forms can coexist under physiological conditions [16] [20]. The iminium form exhibits characteristic absorption maxima at 273, 327, 400, and 470 nanometers when measured at pH 6.0, while the alkanolamine form displays distinctly different spectroscopic properties [16].

FormChemical FormulaStability ConditionsMolecular Weight
Iminium (Cationic)C₂₀H₁₄NO₄⁺Acidic pH (< 7.4)332.335 g/mol
Alkanolamine (Pseudobase)C₂₀H₁₅NO₅Alkaline pH (> 8.0)349.34 g/mol (hydrated)
Dihydrosanguinarine (Reduced)C₂₀H₁₅NO₄Reducing conditions (NADH/NADPH)Variable

The redox behavior of sanguinarine centers on the iminium bond, which serves as an electron-accepting site [20]. Under reducing conditions, particularly in the presence of nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate, the iminium carbon undergoes hydride transfer to form dihydrosanguinarine [20]. This reduction represents a crucial detoxification pathway in biological systems and involves the conversion of the planar aromatic iminium to a non-planar saturated amine [8] [20].

The oxidation-reduction cycle between sanguinarine and dihydrosanguinarine is reversible under aerobic conditions . Dihydrosanguinarine can be re-oxidized to sanguinarine through the action of dihydrobenzophenanthridine oxidase or through non-enzymatic mechanisms involving molecular oxygen [12]. Blue light at 455 nanometers has been shown to accelerate this oxidation process through singlet oxygen generation [17].

Enzymatic studies have demonstrated that the reduction of sanguinarine occurs through both microsomal and cytosolic enzyme systems in liver tissue [20]. The cytosolic reductase activity shows higher efficiency with nicotinamide adenine dinucleotide compared to nicotinamide adenine dinucleotide phosphate as cofactors [20]. Flavin mononucleotide and riboflavin act as competitive inhibitors of this reductive process, suggesting involvement of flavin-dependent reductase enzymes [20].

Solubility Profiles and Stability Under Physiological Conditions

The solubility characteristics of sanguinarine are intrinsically linked to its quaternary ammonium structure and pH-dependent equilibrium between ionic and neutral forms [14] [16]. In aqueous systems, sanguinarine exhibits limited water solubility, with concentrations typically below 0.3 milligrams per milliliter [6]. This poor aqueous solubility reflects the large hydrophobic aromatic framework that dominates the molecular structure despite the presence of the cationic nitrogen center [14] [16].

The compound demonstrates significantly enhanced solubility in organic solvents, with methanol supporting concentrations up to 3.8 milligrams per milliliter [6]. This differential solubility behavior is consistent with the amphiphilic nature of the molecule, where the aromatic system favors non-polar environments while the quaternary ammonium group provides some aqueous compatibility [6] [14].

SolventSolubilityNotes
WaterSlightly soluble (<0.3 mg/mL)Quaternary ammonium salt characteristics
Methanol3.8 mg/mLBetter solubility in organic solvents
General Aqueous SolutionspH-dependent (iminium form more soluble)Conversion to pseudobase at alkaline pH

The pH dependence of sanguinarine solubility represents a critical factor in its stability and bioavailability under physiological conditions [16] [18]. The iminium form, predominant at acidic pH, maintains greater water solubility due to its cationic charge, which facilitates interactions with water molecules and counter-ions [16] [18]. Conversely, the neutral alkanolamine form that predominates at alkaline pH exhibits reduced aqueous solubility but increased lipophilicity [16] [18].

Under physiological conditions, sanguinarine demonstrates complex stability characteristics that depend on multiple environmental factors including pH, oxygen tension, and the presence of reducing equivalents [14] [16]. At physiological pH of approximately 7.4, both iminium and alkanolamine forms coexist in dynamic equilibrium, with the exact ratio determined by local pH microenvironments [16]. This equilibrium has significant implications for the compound's membrane permeability and cellular uptake [18].

The stability of sanguinarine under physiological conditions is further influenced by its susceptibility to enzymatic reduction [20]. Hepatic microsomes and cytosolic fractions readily convert sanguinarine to dihydrosanguinarine through nicotinamide adenine dinucleotide-dependent reductase systems [20]. This biotransformation represents a primary clearance mechanism and significantly affects the compound's persistence in biological systems [20].

Temperature stability studies indicate that sanguinarine maintains structural integrity across physiological temperature ranges, with melting points reported between 205-215°C and 278-279°C depending on the specific salt form and hydration state [4] [7]. The compound exhibits good thermal stability under normal biological conditions but may undergo degradation under extreme thermal stress [25].

Photostability represents another important consideration for sanguinarine's physiological behavior [17]. The compound is susceptible to photochemical reactions, particularly under blue light exposure, which can promote oxidation reactions and structural modifications [17]. This photosensitivity has implications for storage conditions and potential therapeutic applications where light exposure may occur [17].

Sanguinarine biosynthesis represents one of the most extensively studied benzylisoquinoline alkaloid pathways, characterized by a sophisticated enzymatic cascade that converts simple aromatic amino acid precursors into a complex quaternary alkaloid with potent biological activities. This section provides a comprehensive examination of the biosynthetic pathway, focusing on the enzymatic mechanisms, subcellular organization, and genetic regulation that govern sanguinarine production in plant systems.

Enzymatic Cascade in Benzylisoquinoline Alkaloid Biosynthesis

The biosynthesis of sanguinarine proceeds through an ordered sequence of enzymatic transformations that can be broadly divided into early and late pathway steps. The early pathway encompasses the formation of the central intermediate (S)-reticuline from tyrosine, while the late pathway involves the conversion of (S)-reticuline to sanguinarine through a series of oxidative modifications and cyclizations [1] [2].

Early Pathway: Tyrosine to (S)-reticuline Formation

The initial step in benzylisoquinoline alkaloid biosynthesis involves the condensation of dopamine and 4-hydroxyphenylacetaldehyde by norcoclaurine synthase (NCS, EC 4.2.1.78), which establishes the fundamental benzylisoquinoline scaffold [1] [3]. This reaction is stereoselective and produces (S)-norcoclaurine as the predominant product. NCS exhibits remarkable substrate specificity and represents the first committed step in the pathway [3].

Following norcoclaurine formation, a series of three methylation reactions occur, catalyzed by 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT). These methyltransferases utilize S-adenosyl-L-methionine as the methyl donor and proceed in a sequential manner [1] [4]. The order of methylation reactions is critical, as 6OMT has been identified as a rate-limiting enzyme in the pathway [4].

The final step in (S)-reticuline formation involves the hydroxylation of (S)-N-methylcoclaurine by the cytochrome P450 enzyme CYP80B1 (N-methylcoclaurine-3'-hydroxylase), which introduces the 3'-hydroxyl group necessary for subsequent pathway diversification [5] [6].

Late Pathway: (S)-reticuline to Sanguinarine Conversion

The conversion of (S)-reticuline to sanguinarine represents a complex series of oxidative transformations initiated by berberine bridge enzyme (BBE). BBE catalyzes the oxidative cyclization of (S)-reticuline to (S)-scoulerine through the formation of a methylenedioxy bridge, establishing the first committed step toward sanguinarine biosynthesis [7] [8]. This reaction involves the formation of a C-C bond between the N-methyl group and the phenolic ring, creating the characteristic "berberine bridge" [9] [10].

Following (S)-scoulerine formation, the pathway proceeds through cheilanthifoline synthase (CYP719A5), which catalyzes the formation of another methylenedioxy bridge to produce (S)-cheilanthifoline [11] [12]. This is followed by stylopine synthase (CYP719A13), which forms (S)-stylopine through an additional methylenedioxy bridge formation [11] [12].

The subsequent conversion involves N-methylation to form cis-N-methylstylopine, followed by hydroxylation by cis-N-methylstylopine 14-hydroxylase (MSH, CYP82N4) to produce protopine [13]. The penultimate step involves protopine 6-hydroxylase (P6H, CYP82N2v2), which hydroxylates protopine to form 6-hydroxyprotopine [13]. Finally, dihydrobenzophenanthridine oxidase catalyzes the oxidation of dihydrosanguinarine to sanguinarine [5] [14].

Mechanistic Insights into Key Enzymatic Steps

Berberine bridge enzyme represents one of the most mechanistically interesting enzymes in the pathway. Kinetic isotope effect studies have revealed that BBE operates through a stepwise mechanism involving hydride transfer from the substrate to the FAD cofactor, followed by cyclization through nucleophilic attack [7]. The enzyme contains a covalently attached FAD cofactor linked through both histidine and cysteine residues, which is essential for its catalytic activity [10] [15].

The cytochrome P450 enzymes in the pathway exhibit diverse mechanistic features. CYP719A family enzymes catalyze methylenedioxy bridge formation through a complex mechanism involving substrate positioning and regioselective oxidation [12]. Structure-function analysis has revealed that specific amino acid residues control the regioselectivity of these enzymes, determining whether methylenedioxy bridges are formed on the A or D rings of the substrate [12].

Role of Cytochrome P450 Oxygenases (e.g., CYP80B1, CYP719A13)

Cytochrome P450 enzymes play pivotal roles in sanguinarine biosynthesis, catalyzing key oxidative transformations that introduce hydroxyl groups and form methylenedioxy bridges. These enzymes represent the primary source of structural diversity in benzylisoquinoline alkaloid pathways and exhibit remarkable substrate specificity and regioselectivity [16] [17].

CYP80B1: N-methylcoclaurine-3'-hydroxylase

CYP80B1 catalyzes the hydroxylation of (S)-N-methylcoclaurine at the 3'-position, producing 3'-hydroxy-N-methylcoclaurine. This reaction is essential for (S)-reticuline formation and represents a critical branch point in benzylisoquinoline alkaloid biosynthesis [5] [6]. The enzyme exhibits strict substrate specificity for the (S)-enantiomer and requires NADPH and molecular oxygen for activity.

CYP80B1 is an integral membrane protein associated with the endoplasmic reticulum and requires cytochrome P450 reductase for electron transfer from NADPH [5]. The enzyme has been successfully expressed in heterologous systems, including Saccharomyces cerevisiae, enabling detailed kinetic and mechanistic studies [6].

CYP719A13: Stylopine Synthase

CYP719A13 catalyzes the formation of methylenedioxy bridges in benzylisoquinoline alkaloids, specifically converting (S)-cheilanthifoline to (S)-stylopine. This enzyme exhibits multiple activities, including the formation of methylenedioxy bridges on different ring systems [11] [12]. The enzyme's versatility makes it a key player in determining the structural diversity of benzylisoquinoline alkaloids.

Structural studies have revealed that CYP719A13 possesses distinct substrate binding sites that accommodate different alkaloid substrates. Site-directed mutagenesis experiments have identified critical amino acid residues that control substrate specificity and regioselectivity [12]. The enzyme's ability to catalyze multiple reactions has made it an attractive target for metabolic engineering applications.

CYP82N Family Enzymes

The CYP82N subfamily includes cis-N-methylstylopine 14-hydroxylase (MSH, CYP82N4) and protopine 6-hydroxylase (P6H, CYP82N2v2), both of which are essential for late-stage modifications in sanguinarine biosynthesis [13] [17]. These enzymes exhibit tissue-specific expression patterns and are induced by elicitor treatment in plant cell cultures.

MSH catalyzes the hydroxylation of cis-N-methylstylopine at the 14-position, while P6H hydroxylates protopine at the 6-position. Both enzymes show high substrate specificity and have been characterized through heterologous expression in yeast systems [13]. The identification of these enzymes completed the understanding of the late steps in sanguinarine biosynthesis.

Functional Expression and Engineering

The heterologous expression of plant cytochrome P450 enzymes has been challenging due to their membrane-bound nature and requirement for specific electron transfer partners. However, recent advances in protein engineering have enabled successful expression in microbial systems [18]. Strategies include the removal of transmembrane domains, fusion with electron transfer partners, and optimization of expression conditions [17] [18].

Metabolic engineering efforts have focused on reconstructing complete benzylisoquinoline alkaloid pathways in microbial hosts. The successful expression of multiple P450 enzymes in engineered yeast strains has enabled the production of sanguinarine and related alkaloids at commercially relevant titers [19] [20] [21].

Subcellular Compartmentalization and Endoplasmic Reticulum Dynamics

The subcellular organization of sanguinarine biosynthesis represents a sophisticated system of compartmentalization that involves multiple cellular organelles and specialized structures. This organization serves both to optimize enzymatic efficiency and to protect the cell from the potentially toxic effects of alkaloid intermediates [5] [22] [23].

Endoplasmic Reticulum as the Primary Site of Sanguinarine Biosynthesis

The endoplasmic reticulum (ER) serves as the primary subcellular compartment for sanguinarine biosynthesis, housing the majority of the pathway's cytochrome P450 enzymes and several other key biosynthetic enzymes [5] [24]. Sucrose density gradient fractionation and immunogold labeling studies have demonstrated that CYP80B1, BBE, and sanguinarine itself co-sediment with calreticulin, an ER marker protein [5] [6].

The association of BBE with the ER is particularly noteworthy, as this enzyme lacks transmembrane domains and is typically considered a soluble protein. However, BBE contains an N-terminal signal peptide that targets it to the ER, where it is subsequently transported to specialized ER-derived compartments [25]. The localization of BBE to the ER is consistent with its role in channeling alkaloid intermediates toward specific biosynthetic branches [5].

ER Dynamics and Vesicle Formation

Elicitor treatment of plant cell cultures induces dramatic changes in ER morphology, including the formation of large dilated vesicles that develop from the lamellar ER of control cells [5] [24]. These vesicles subsequently fuse with the central vacuole, facilitating the transport of alkaloids and biosynthetic enzymes to their final destination. This process represents a dynamic reorganization of the ER network in response to metabolic demands.

The formation of ER-derived vesicles appears to be specifically associated with alkaloid biosynthesis, as similar structures are not observed in non-elicited cells or in cell lines that do not produce alkaloids [5]. The vesicles contain high concentrations of alkaloid biosynthetic enzymes and may represent specialized compartments for alkaloid production and transport.

Vacuolar Sequestration and Storage

Sanguinarine accumulates primarily in the vacuoles of plant cells, where it is stored in a relatively inactive form [25]. The vacuolar localization serves multiple functions, including the sequestration of potentially toxic alkaloids away from essential cellular processes and the creation of a storage compartment for accumulated products.

BBE contains a vacuolar sorting determinant located between amino acids 26 and 41, which directs the enzyme to the vacuole after its initial targeting to the ER [25]. However, the vacuolar pH is below the optimal range for BBE activity, suggesting that the enzyme is active only during its transit through the ER and associated vesicular compartments [25].

Compartmentalization in Different Cell Types

In intact plants, sanguinarine biosynthesis involves multiple cell types, particularly those associated with the phloem system. In opium poppy, the biosynthesis occurs across companion cells, sieve elements, and laticifers, with different cell types specializing in different aspects of the pathway [26] [27].

Companion cells serve as sites of gene transcription and protein synthesis, while sieve elements contain the enzymatic machinery for alkaloid conversion. Laticifers function as specialized storage compartments where alkaloids accumulate in latex [26] [27]. This multi-cellular organization requires the transport of enzymes, substrates, and products between cell types, adding an additional layer of complexity to the biosynthetic process.

Genetic Regulation in Plant Systems (e.g., Papaver somniferum, Macleaya cordata)

The genetic regulation of sanguinarine biosynthesis involves complex transcriptional networks that coordinate the expression of biosynthetic genes in response to developmental, environmental, and stress signals. Multiple families of transcription factors have been identified as key regulators of benzylisoquinoline alkaloid pathways, including basic helix-loop-helix (bHLH), WRKY, and APETALA2/ethylene response factor (AP2/ERF) proteins [28] [29] [30].

Transcription Factor Families in Alkaloid Regulation

Basic helix-loop-helix transcription factors represent one of the most important families of regulators in alkaloid biosynthesis. In benzylisoquinoline alkaloid systems, both MYC2-type and non-MYC2-type bHLH proteins have been identified [31]. CjbHLH1 from Coptis japonica represents a unique non-MYC2-type bHLH that specifically regulates isoquinoline alkaloid biosynthesis [31]. This transcription factor shows jasmonate responsiveness and directly activates multiple biosynthetic genes in the pathway.

WRKY transcription factors have emerged as crucial regulators of alkaloid metabolism. CjWRKY1 has been shown to function as a transcriptional activator with multiple target genes in benzylisoquinoline alkaloid biosynthesis [32] [33]. Heterologous expression of CjWRKY1 in Eschscholzia californica cells resulted in increased transcript levels of several biosynthetic genes and enhanced accumulation of sanguinarine, chelerythrine, and related alkaloids [32].

AP2/ERF transcription factors also play significant roles in alkaloid regulation, particularly in response to stress and elicitor treatment [34] [35]. These transcription factors often function in conjunction with jasmonate signaling pathways and can act as both positive and negative regulators depending on the specific gene targets and physiological conditions [34].

Jasmonate Signaling and Alkaloid Induction

Jasmonate signaling represents a central regulatory mechanism in alkaloid biosynthesis, serving as a key link between stress perception and metabolic activation [28] [36]. Methyl jasmonate treatment of plant cell cultures consistently induces the expression of alkaloid biosynthetic genes and increases alkaloid accumulation [28].

The jasmonate signaling cascade involves multiple transcriptional regulators, including MYC2-type bHLH proteins, which function as central integrators of jasmonate responses [31]. These transcription factors interact with JAZ (jasmonate ZIM-domain) proteins in a hormone-dependent manner, allowing for precise control of gene expression in response to jasmonate levels [28].

In sanguinarine-producing systems, jasmonate treatment leads to the coordinate induction of multiple pathway genes, including those encoding CYP80B1, BBE, and other key enzymes [6] [28]. This coordinate regulation suggests the existence of shared regulatory elements and transcriptional networks that respond to jasmonate signals.

Genome Organization and Gene Clustering

Recent genomic studies have revealed that benzylisoquinoline alkaloid biosynthetic genes are often organized in clusters on plant chromosomes [37] [38]. In Papaver somniferum, several biosynthetic gene clusters have been identified, including clusters associated with morphine and noscapine biosynthesis [39] [38]. These clusters contain multiple co-regulated genes that are expressed in tissue-specific patterns.

The clustering of biosynthetic genes facilitates coordinate regulation and may represent an evolutionary strategy for maintaining pathway integrity [38]. Chromatin-level regulation, including histone modifications and DNA methylation, plays important roles in controlling cluster expression [37] [40].

Species-Specific Regulation in Papaver somniferum and Macleaya cordata

Papaver somniferum and Macleaya cordata exhibit distinct regulatory patterns for alkaloid biosynthesis, reflecting their different evolutionary histories and ecological adaptations. In P. somniferum, alkaloid biosynthesis is highly tissue-specific, with different alkaloids accumulating in different plant organs [37] [39].

Transcriptomic analysis of P. somniferum has revealed complex patterns of gene expression that vary among tissues and developmental stages [37]. The identification of tissue-specific cis-regulatory elements has provided insights into the mechanisms controlling spatial patterns of alkaloid accumulation [37].

In Macleaya cordata, comprehensive transcriptome, proteome, and metabolome analyses have revealed that root tissues serve as the primary sites of alkaloid biosynthesis [41] [42]. The expression patterns of biosynthetic enzymes show distinct temporal and spatial patterns, with phase-specific variations in gene expression that correlate with alkaloid accumulation patterns [41].

The genetic diversity of key enzymes, such as protopine-6-hydroxylase, has been documented across different Papaver species, providing insights into the evolutionary mechanisms that have shaped alkaloid biosynthetic pathways [43] [44]. This diversity may contribute to the different alkaloid profiles observed among related species.

Metabolic Engineering and Biotechnological Applications

Understanding the genetic regulation of sanguinarine biosynthesis has enabled the development of metabolic engineering strategies for enhanced alkaloid production. Overexpression of key transcription factors, such as CjWRKY1, has been shown to increase alkaloid accumulation in heterologous systems [32] [45].

The identification of rate-limiting steps and regulatory bottlenecks has guided efforts to optimize alkaloid production in plant cell cultures and engineered microbial systems [45] [21]. Combinatorial approaches involving multiple transcription factors and biosynthetic enzymes have shown particular promise for enhancing alkaloid yields [21].

Recent advances in genome editing technologies, including CRISPR/Cas9 systems, have opened new possibilities for precise manipulation of alkaloid biosynthetic pathways [28]. These approaches allow for targeted modifications of specific genes and regulatory elements, enabling fine-tuned control of alkaloid production.

Physical Description

Solid

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Exact Mass

332.09228293 g/mol

Monoisotopic Mass

332.09228293 g/mol

Heavy Atom Count

25

Melting Point

266 °C

UNII

AV9VK043SS

Related CAS

4752-86-7 (nitrate)
5578-73-4 (chloride)

MeSH Pharmacological Classification

Cardiotonic Agents

Other CAS

2447-54-3

Wikipedia

Sanguinarine
Dicoumarol

Dates

Last modified: 08-15-2023
Hawkins et al. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae Nature Chemical Biology, doi: 10.1038/nchembio.105, published online 10 August 2008 http://www.nature.com/naturechemicalbiology
Winkler et al. A concerted mechanism for berberine bridge enzyme Nature Chemical Biology, doi: 10.1038/nchembio.123, published online 26 October 2008 http://www.nature.com/naturechemicalbiology

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